molecular formula C19H12N2O2S2 B13337498 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid CAS No. 744203-98-3

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid

Cat. No.: B13337498
CAS No.: 744203-98-3
M. Wt: 364.4 g/mol
InChI Key: QNAVYABNYJQGGZ-UHFFFAOYSA-N
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Description

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid is a synthetic organic compound designed for research applications, featuring a hybrid structure combining privileged scaffolds in medicinal chemistry. The molecule contains a thieno[2,3-d]pyrimidine core, a fused heterocyclic system that is π-deficient and structurally analogous to purine bases, making it a subject of interest for investigating biomolecular interactions . This core is further functionalized with a phenyl ring at the 5-position and linked via a thioether bridge to a benzoic acid group, which can serve as a versatile handle for further chemical modification or for studying molecular recognition. The integration of the thiophene and pyrimidine rings in a single framework is significant, as both heterocycles are known to exhibit a wide spectrum of biological activities. Pyrimidine derivatives are fundamental in nucleic acids and have been extensively explored for their antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties . Similarly, synthetic thiophene derivatives have reported antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities . Several commercially available drugs incorporate the thiophene nucleus, underscoring its therapeutic relevance . The specific substitution pattern on the thienopyrimidine scaffold can be fine-tuned to modulate biological activity and selectivity, making this class of compounds a valuable template in early-stage drug discovery . This product is provided for research purposes as a chemical tool to probe biological mechanisms and structure-activity relationships. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

744203-98-3

Molecular Formula

C19H12N2O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C19H12N2O2S2/c22-19(23)13-8-4-5-9-15(13)25-18-16-14(12-6-2-1-3-7-12)10-24-17(16)20-11-21-18/h1-11H,(H,22,23)

InChI Key

QNAVYABNYJQGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=CC=C4C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • α-Thiocyanatoacetophenone and cyanothioacetamide are common starting materials for building the dihydrothiophene intermediates, which are precursors to the thieno[2,3-d]pyrimidine system.
  • Alternatively, thiophene esters can be condensed with nitriles (e.g., isonicotinonitrile) under acid catalysis to form pyrimidinone intermediates, which are then chlorinated to form reactive chloro derivatives.

Synthetic Routes

Two main synthetic approaches have been reported:

Method Description Key Reagents Conditions Yield & Notes
A: KOH-Catalyzed Cyclization Reaction of aldehydes, cyanothioacetamide, and phenacyl thiocyanate in ethanol with KOH catalyst to form 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (ADHTs) Aldehydes, cyanothioacetamide, α-thiocyanatoacetophenone, KOH EtOH, reflux, ~0.5 h stirring Moderate to good yields (38-69%) depending on substrate
B: Condensation and Chlorination Acid-catalyzed condensation of thiophene esters with nitriles to form pyrimidinones, followed by chlorination with Vilsmeier reagent to give 4-chloro thieno[2,3-d]pyrimidine intermediates Thiophene ester, isonicotinonitrile, HCl, Vilsmeier reagent Acid catalysis, reflux; chlorination at mild temperature High yield of pyrimidinone (83%), clean chlorination

Formation of the Thioether Linkage to Benzoic Acid

The key step to obtain 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid involves nucleophilic substitution of the 4-chloro position on the thieno[2,3-d]pyrimidine core by a thiol-functionalized benzoic acid derivative.

  • The benzoic acid moiety is introduced as 2-mercaptobenzoic acid or a suitable thiol precursor.
  • The nucleophilic aromatic substitution (S_NAr) is facilitated by the electron-deficient pyrimidine ring and typically carried out in polar aprotic solvents or ethanol under reflux.
  • Reaction conditions are optimized to favor substitution without decomposition of the sensitive heterocyclic core.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Ethanol is commonly used as a solvent for both the cyclization and substitution steps due to its ability to dissolve reactants and moderate polarity.
  • Reflux temperatures (ca. 78 °C for ethanol) are typical to ensure reaction completion within 1–3 hours.
  • For less soluble intermediates, mixtures of DMF and ethanol can be employed to enhance solubility and yield.

Catalysts and Additives

  • KOH is used as a base catalyst in the initial cyclization step to promote Michael addition and intramolecular cyclization.
  • No heavy metal catalysts are generally required, making the synthesis more environmentally friendly and atom-economical.

Yield and Purification

  • Yields for intermediate dihydrothiophenes range from 38% to 69% depending on substrate and conditions.
  • Final products are purified by recrystallization from ethanol–acetone or ethanol–hexane mixtures to obtain high-purity crystals suitable for further applications.

Reaction Mechanism Insights

  • Quantum chemical calculations (DFT at r2SCAN-3c level) have elucidated the mechanism of cyclization from Michael adducts to dihydrothiophenes, involving either intramolecular S_N2 substitution or nucleophilic addition-elimination pathways depending on stereochemistry.
  • The Mannich-type double aminomethylation reactions used to functionalize the core proceed under noncatalyzed conditions with formaldehyde and primary amines, demonstrating mild and efficient ring construction.
  • Nucleophilic substitution at the 4-chloro position of the thieno[2,3-d]pyrimidine ring proceeds via S_NAr mechanism favored by the electron-deficient heterocycle.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield/Notes
1 KOH-catalyzed cyclization Aldehydes, cyanothioacetamide, α-thiocyanatoacetophenone EtOH, reflux, KOH catalyst 38-69% yield of dihydrothiophenes
2 Acid-catalyzed condensation & chlorination Thiophene ester, isonicotinonitrile, HCl, Vilsmeier reagent Acid reflux, chlorination 83% yield of pyrimidinone intermediate
3 Nucleophilic aromatic substitution 4-chloro-thieno[2,3-d]pyrimidine, 2-mercaptobenzoic acid Ethanol or DMF, reflux High yield of final thioether product
4 Purification Recrystallization Ethanol–acetone or ethanol–hexane High purity crystals suitable for research

Research Findings and Practical Considerations

  • The described synthetic methods avoid the use of volatile or highly toxic solvents and reagents, aligning with green chemistry principles.
  • The multi-step synthesis allows structural modifications at different stages, enabling the generation of analogues for medicinal chemistry and materials science.
  • The thieno[2,3-d]pyrimidine scaffold is pharmacologically interesting, and the ability to efficiently prepare derivatives like this compound facilitates biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .

Scientific Research Applications

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Key Structural Features and Activity Trends

The compound’s activity is influenced by:

  • Core scaffold: Thieno[2,3-d]pyrimidine, a heterocyclic system mimicking ATP’s purine ring.
  • Substituents : A 5-phenyl group enhances hydrophobic interactions with CK2’s ATP-binding pocket.
  • Linker : Thioether bridge improves binding stability compared to oxygen or nitrogen linkers.
  • Acidic moiety : Benzoic acid contributes to solubility and polar interactions.

Comparison Table of Analogous Compounds

Compound Name Substituents (R1, R2) Core Structure IC50 (CK2) Selectivity (vs. Other Kinases) Reference
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid R1 = Ph, R2 = benzoic acid Thieno[2,3-d]pyrimidine N/A Inferred from analogs -
NHTP23 (Amino-linked analog) R1 = Ph, R2 = 3-aminobenzoic acid Thieno[2,3-d]pyrimidine Extremely active (no IC50 provided) Moderate selectivity
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid R1 = 4-MePh, R2 = propanoic acid Thieno[2,3-d]pyrimidine 0.1 µM High selectivity (7 kinases tested)
3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid R1 = 4-EtOPh, R2 = propanoic acid Thieno[2,3-d]pyrimidine 0.125 µM High selectivity (7 kinases tested)
T-26c (Methoxy-substituted analog) R1 = 3-MeOPh, R2 = benzoic acid derivative Thieno[2,3-d]pyrimidine N/A No activity data provided

Critical Analysis of Structural Modifications

  • Thioether vs. Amino Linkers: NHTP23 (3-aminobenzoic acid derivative) exhibits high activity but lower selectivity compared to thioether-linked analogs, suggesting the thioether bridge enhances target specificity .
  • Acidic Moieties: Propanoic acid derivatives (e.g., 0.1 µM IC50) outperform benzoic acid analogs in potency, likely due to optimal chain length for binding CK2’s acidic cleft .
  • Phenyl Substituents : Electron-donating groups (e.g., 4-methyl or 4-ethoxy) on the phenyl ring improve activity, with 4-methylphenyl showing the highest potency (IC50 = 0.1 µM) .
  • Selectivity: Thieno[2,3-d]pyrimidine derivatives exhibit >100-fold selectivity for CK2 over kinases like ASK1 (IC50 = 3 µM for ASK1 inhibitors) .

Research Findings and Mechanistic Insights

  • Binding Mode: Molecular docking studies indicate that the thienopyrimidine core occupies the ATP-binding site, while the acidic moiety (benzoic/propanoic acid) forms hydrogen bonds with Lys68 and Asp175 in CK2’s catalytic domain .
  • SAR Studies: Among 28 thienopyrimidine derivatives, the 4-methylphenyl variant showed the highest activity, emphasizing the role of hydrophobic substituents in enhancing affinity .
  • Synthetic Routes: Microwave-assisted synthesis (e.g., ) improves yields for complex thienopyrimidine derivatives, though scalability remains a challenge .

Biological Activity

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzoic acid moiety enhances its pharmacological profile. The structural formula can be represented as follows:

Property Details
Molecular Formula C18H14N2O2S
Molecular Weight 342.38 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=NC(=S)C(=C2C=C(C=C3)C=C(C=C3)C(=O)O)N=C(C=C4)C(=N4)S

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Thieno[2,3-d]pyrimidines have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. For example, studies have reported that specific derivatives can inhibit tumor growth in xenograft models.

Enzyme Inhibition

The compound is also being studied for its ability to inhibit various enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro assays demonstrated significant inhibition with IC50 values comparable to standard AChE inhibitors.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their activity.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing downstream signaling pathways.
  • DNA Interaction : Some studies suggest potential intercalation with DNA, leading to disruption of replication processes in cancer cells.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several thieno[2,3-d]pyrimidine derivatives against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL .
  • Anticancer Activity : In a xenograft model study, a related thieno[2,3-d]pyrimidine derivative was shown to reduce tumor volume by 60% compared to control groups when administered at a dose of 20 mg/kg .
  • Enzyme Inhibition Studies : A series of compounds were tested for AChE inhibition where one derivative exhibited an IC50 value of 0.5 µM, significantly lower than the reference drug donepezil (IC50 = 1.0 µM), indicating higher potency .

Q & A

Q. What are the standard synthetic routes for 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via condensation of thiourea with a substituted thiophene-carboxaldehyde.
  • Step 2 : Introduction of the phenyl group at the 5-position through Suzuki coupling or nucleophilic aromatic substitution.
  • Step 3 : Thioether linkage formation between the pyrimidine sulfur and the benzoic acid derivative using a coupling agent (e.g., DCC) in anhydrous ethanol under reflux .
  • Purification : Recrystallization or column chromatography ensures ≥95% purity, verified by HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the thienopyrimidine core, phenyl substituents, and thioether linkage (e.g., δ 7.2–8.6 ppm for aromatic protons) .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., m/z ~383 for derivatives) .
  • X-ray Crystallography : Resolves spatial arrangement of atoms, critical for studying binding interactions .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

  • Kinase Inhibition Assays : Test against kinases like CK2 (casein kinase 2) using ADP-Glo™ assays. For example, related thienopyrimidines show IC₅₀ values of 0.1–0.125 µM for CK2 .
  • Molecular Docking : Predict binding modes to ATP-binding pockets of kinases (e.g., PDB ID 3BQC) .
  • Selectivity Profiling : Evaluate against kinase panels (e.g., 7–10 kinases) to confirm specificity .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent Modification :
  • Phenyl Ring : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position enhance kinase inhibition (IC₅₀ improves from 1.2 µM to 0.1 µM) .
  • Benzoic Acid : Esterification (e.g., methyl ester) improves cell permeability while retaining target engagement .
    • Thioether Linkage : Replacing sulfur with oxygen reduces activity, emphasizing the critical role of the thio group .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

  • Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer pH can alter IC₅₀. Normalize data using Z’-factor controls .
  • Structural Variants : Subtle differences (e.g., 4-chlorophenyl vs. 4-nitrophenyl) drastically affect potency. Cross-validate using identical analogs .

Q. What methodologies assess the compound’s potential in combination therapies?

  • Synergy Studies : Use Chou-Talalay combination index (CI) with standard chemotherapeutics (e.g., doxorubicin) in cancer cell lines .
  • In Vivo Models : Evaluate pharmacokinetic compatibility (e.g., Cmax, AUC) in xenograft mice to avoid metabolic interference .

Methodological Notes

  • Data Integrity : Cross-validate spectral data with PubChem or peer-reviewed journals .

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